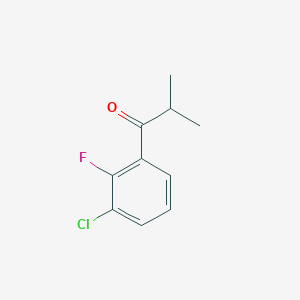

1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one

CAS No.: 1341641-88-0

Cat. No.: VC2849940

Molecular Formula: C10H10ClFO

Molecular Weight: 200.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1341641-88-0 |

|---|---|

| Molecular Formula | C10H10ClFO |

| Molecular Weight | 200.64 g/mol |

| IUPAC Name | 1-(3-chloro-2-fluorophenyl)-2-methylpropan-1-one |

| Standard InChI | InChI=1S/C10H10ClFO/c1-6(2)10(13)7-4-3-5-8(11)9(7)12/h3-6H,1-2H3 |

| Standard InChI Key | QXMKRXIBIHJVHO-UHFFFAOYSA-N |

| SMILES | CC(C)C(=O)C1=C(C(=CC=C1)Cl)F |

| Canonical SMILES | CC(C)C(=O)C1=C(C(=CC=C1)Cl)F |

Introduction

Structural Characteristics and Basic Properties

1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one belongs to the class of aryl ketones, specifically a halogenated derivative featuring both chlorine and fluorine substituents on the aromatic ring. The compound contains a 2-methylpropan-1-one (isobutyryl) group attached to a 3-chloro-2-fluorophenyl ring system.

The molecular formula of this compound is C₁₀H₉ClFO, with a calculated molecular weight of approximately 200.63 g/mol. The structure features an aromatic ring with chlorine at position 3 and fluorine at position 2, connected to a ketone group that links to a branched alkyl chain.

Structural Comparison with Related Compounds

Similar compounds have been documented in chemical databases, including 1-(3-chloro-4-fluorophenyl)-2-methylpropan-1-one, which differs only in the position of the fluorine atom (position 4 instead of position 2). This closely related compound has a molecular weight of 200.64 g/mol and a molecular formula of C₁₀H₁₀ClFO .

Predicted Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties are predicted for 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one:

Physical Properties

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Physical State at 25°C | Crystalline solid | Based on similar aryl ketones |

| Color | White to off-white | Typical for halogenated aryl ketones |

| Molecular Weight | 200.63 g/mol | Calculated from molecular formula |

| Density | ~1.18 g/cm³ | Estimated from similar compound (1-(3-chloro-4-fluorophenyl)-2-methylpropan-1-one) with density of 1.176±0.06 g/cm³ |

| Boiling Point | ~275-280°C | Comparable to 1-(3-chloro-4-fluorophenyl)-2-methylpropan-1-one with boiling point of 276.8±25.0°C |

| Melting Point | ~60-80°C | Estimated from similar halogenated ketones |

| Solubility | Poorly soluble in water; soluble in organic solvents | Typical for halogenated aromatic ketones |

Chemical Reactivity

The compound is expected to exhibit chemical behavior characteristic of aryl ketones, with the halogen substituents influencing its reactivity profile. Key reactive sites include:

-

The carbonyl group, which can undergo nucleophilic addition reactions, reduction to alcohols, and condensation reactions

-

The halogenated aromatic ring, which may participate in coupling reactions under specific catalytic conditions

-

The methyl groups of the 2-methylpropan-1-one moiety, which may undergo enolization and subsequent reactions

Analytical Characterization

Spectroscopic Properties

Expected spectroscopic characteristics for 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted):

-

Doublet at approximately δ 1.1-1.3 ppm (6H, 2 × CH₃)

-

Septet at approximately δ 3.4-3.6 ppm (1H, CH)

-

Complex multiplets at δ 7.2-7.8 ppm (3H, aromatic protons)

¹³C NMR (predicted):

-

Signals at δ 18-20 ppm (CH₃ groups)

-

Signal at δ 35-38 ppm (CH)

-

Signals at δ 115-160 ppm (aromatic carbons, with C-F coupling)

-

Signal at δ 195-205 ppm (carbonyl carbon)

Infrared Spectroscopy

Expected IR absorption bands:

-

Strong C=O stretching at approximately 1680-1700 cm⁻¹

-

C-F stretching at 1000-1400 cm⁻¹

-

C-Cl stretching at 600-800 cm⁻¹

-

Aromatic C-H stretching at 3000-3100 cm⁻¹

-

Aliphatic C-H stretching at 2850-2970 cm⁻¹

Chromatographic Behavior

For analytical identification and purity assessment, the compound would likely be amenable to:

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

High-Performance Liquid Chromatography (HPLC)

-

Thin-Layer Chromatography (TLC) with appropriate solvent systems

Research Gaps and Future Directions

Comprehensive Characterization Needs

Several research gaps exist regarding 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one:

-

Experimental determination of physical properties

-

Full spectroscopic characterization

-

Assessment of stability under various conditions

-

Evaluation of synthetic utility in diverse reaction types

-

Toxicological and environmental impact studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume